Diphenyllead dichloride

Descripción general

Descripción

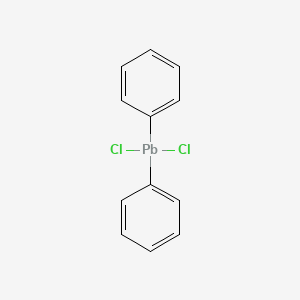

Diphenyllead dichloride is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2\text{Cl}_2 ). It is a white crystalline solid that is primarily used in research settings due to its unique chemical properties. The compound is known for its ability to form various coordination complexes, making it a subject of interest in inorganic and organometallic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyllead dichloride can be synthesized through several methods. One common method involves the reaction of tetraphenyllead with hydrogen chloride gas in a solvent such as chloroform. The reaction is typically carried out under reflux conditions, and the product precipitates as shiny plates .

Industrial Production Methods: While this compound is not produced on an industrial scale due to its limited applications, it can be prepared in laboratory settings using the aforementioned method. The process requires careful handling of reagents and maintenance of an inert atmosphere to prevent unwanted side reactions.

Análisis De Reacciones Químicas

Reactions with Thiosemicarbazones

PbPh₂Cl₂ reacts with thiosemicarbazones to form mononuclear, binuclear, and polymeric complexes. The ligand’s deprotonation state and reaction conditions dictate product composition:

-

Mononuclear Complexes :

-

With 2,3-butanedione-derived thiosemicarbazones, PbPh₂Cl₂ forms [PbPh₂(L)] (L = doubly deprotonated ligand) or [PbPh₂Cl(HL)] (HL = mono-deprotonated ligand). Coordination involves N₃S tetradentate binding, creating distorted octahedral or pentagonal bipyramidal geometries .

-

Example: Reaction with diacetyl-4-methyl-3-thiosemicarbazone yields [PbPh₂(L)] (distorted octahedral) and [PbPh₂Cl(HL)] (pentagonal bipyramidal) .

-

-

Binuclear Complexes :

Table 1: Thiosemicarbazone Complexes of PbPh₂Cl₂

Formation of Coordination Polymers

Under controlled conditions, PbPh₂Cl₂ self-assembles into polymeric structures:

-

[PbPh₂Cl₂·CH₃OH]ₙ : A one-dimensional polymer where methanol coordinates to PbPh₂Cl₂, creating a C₂Cl₃O environment .

-

[PbPh₂Cl₂(L₂)]ₙ : Symmetrization of dissymmetric ligands (e.g., hydrazonequinoline) yields bis(thiosemicarbazones) that bridge PbPh₂Cl₂ units in a trans,cis,cis-C₂Cl₂S₂ geometry .

Reactivity with Heterocyclic Ligands

PbPh₂Cl₂ interacts with pyridine- and quinoline-based ligands:

-

Hydrazonepyridine Ligands : Form stable complexes via N,S-coordination, confirmed by ¹H/²⁰⁷Pb NMR and X-ray crystallography .

-

2-Benzoylpyridine Thiosemicarbazone : Yields [(PbPh₂(BPyTSC))₂(PbPh₂Cl₄)]·2MeOH, featuring both octahedral and pentagonal bipyramidal Pb centers .

Table 2: Key Heterocyclic Complexes

| Ligand Type | Product Structure | Coordination Number | Reference |

|---|---|---|---|

| 2-Benzoylpyridine-based | Binuclear, mixed geometries | 6 (octahedral) | |

| Hydrazonequinoline | Monomeric [PbPh₂Cl(HL)] | 7 (bipyramidal) |

Solvent and Base Effects

-

Solvent : Methanol promotes ligand deprotonation and Cl⁻ substitution, while dichloromethane favors retention of Pb–Cl bonds .

-

Base (LiOH) : Controls ligand deprotonation—1 equivalent yields [PbPh₂Cl(HL)], while excess base generates [PbPh₂(L)] .

Spectroscopic Insights

Aplicaciones Científicas De Investigación

Inorganic Chemistry

Diphenyllead dichloride is extensively used in coordination chemistry to study lead's coordination behavior. The compound can form various coordination complexes with different ligands, which are crucial for understanding lead's chemical reactivity and properties.

Key Findings:

- Research has shown that this compound can react with thiosemicarbazones to form stable complexes, which can be characterized using techniques like NMR spectroscopy and mass spectrometry .

- The ability of this compound to coordinate with multiple donor atoms leads to diverse structural characteristics, making it a valuable subject for theoretical studies in coordination chemistry.

Material Science

In material science, this compound is utilized as a precursor for synthesizing lead sulfide nanoparticles . These nanoparticles have significant applications in electronics and optoelectronics due to their unique electrical and optical properties.

Applications:

- Lead sulfide nanoparticles derived from this compound are explored for use in photodetectors and infrared sensors due to their tunable bandgap properties.

Catalysis

Certain complexes formed from this compound exhibit catalytic properties, making them useful in organic synthesis.

Catalytic Properties:

- The compound can catalyze various organic reactions by facilitating the formation of carbon-carbon bonds or other functional groups through its coordination complexes .

Case Study 1: Coordination Complexes with Thiosemicarbazones

A study investigated the formation of complexes between this compound and benzilthiosemicarbazones. The resulting complexes were characterized through elemental analysis and spectroscopic methods, revealing significant insights into their structural diversity and potential applications in medicinal chemistry .

Case Study 2: Lead Nanoparticles Synthesis

Research demonstrated the synthesis of lead sulfide nanoparticles from this compound under controlled conditions. The study highlighted the importance of reaction parameters such as temperature and solvent choice on the size and distribution of the nanoparticles, which are critical for their application in electronic devices.

Mecanismo De Acción

The mechanism of action of diphenyllead dichloride involves its ability to form coordination complexes with various ligands. The lead center in the compound can coordinate with multiple donor atoms, leading to the formation of diverse structures. These interactions are crucial for its applications in catalysis and material science .

Comparación Con Compuestos Similares

Diphenyllead Diselenocyanate: Similar to diphenyllead dichloride but contains selenocyanate ligands instead of chloride.

Triphenyllead Chloride: Contains three phenyl groups and one chloride ligand, differing in its coordination environment and reactivity.

Uniqueness: this compound is unique due to its ability to form a wide range of coordination complexes with different ligands. This property makes it a valuable compound for studying the coordination chemistry of lead and exploring new materials and catalysts .

Actividad Biológica

Diphenyllead dichloride (DPLD) is an organolead compound with notable biological activity, particularly in the context of its toxicity and interactions with biological systems. This article synthesizes various research findings and case studies to provide a comprehensive overview of DPLD's biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula C12H10Cl2Pb. It is characterized by a lead atom bonded to two phenyl groups and two chlorine atoms. The lead atom in DPLD exhibits a tetravalent state, which is crucial for its reactivity and biological interactions.

Toxicological Profile

- Aquatic Toxicity : DPLD is classified as very toxic to aquatic life. Studies indicate that lead compounds can accumulate in aquatic organisms, leading to detrimental effects on biodiversity .

- Reproductive and Developmental Toxicity : Research has shown that DPLD may damage fertility and is suspected of causing developmental harm to unborn children. This highlights the need for caution in handling this compound, especially in environments where exposure could occur .

- Cellular Mechanisms : The toxicity of DPLD is partly attributed to its ability to induce oxidative stress in cells. Lead compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis .

1. Antiparasitic Activity

A study explored the antiparasitic effects of lead compounds, including DPLD, against Leishmania donovani, the causative agent of visceral leishmaniasis. The results indicated that certain lead complexes exhibited significant activity against the parasite, suggesting potential therapeutic applications despite their toxicity .

2. Interaction with Biological Molecules

Research utilizing 207Pb NMR spectroscopy demonstrated that DPLD forms adducts with various biological molecules, including thiosemicarbazones. These interactions are significant as they may influence the bioavailability and toxicity of lead compounds in biological systems .

The biological activity of DPLD can be attributed to several mechanisms:

- Enzyme Inhibition : Lead compounds can inhibit essential enzymes involved in metabolic processes, disrupting normal cellular function.

- DNA Interaction : DPLD may interact with DNA, potentially leading to mutagenic effects.

- Calcium Homeostasis Disruption : Lead can interfere with calcium signaling pathways, which are critical for various cellular functions.

Data Summary Table

| Study | Findings | Implications |

|---|---|---|

| Antiparasitic Activity Study | DPLD showed significant activity against Leishmania donovani | Potential for therapeutic use despite toxicity |

| 207Pb NMR Study | Formation of adducts with thiosemicarbazones | Influences bioavailability and toxicity |

| Aquatic Toxicity Assessment | Very toxic to aquatic life; bioaccumulation observed | Environmental concerns regarding lead contamination |

Propiedades

IUPAC Name |

dichloro(diphenyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWRKSVJFJVTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175410 | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-69-3 | |

| Record name | Dichlorodiphenylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyllead dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyllead dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.